1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(3-FLUOROBENZOYL)PIPERAZINE
Description
1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-(3-fluorobenzoyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of fluorine, methyl, nitro, and benzoyl groups attached to a piperazine ring
Properties
IUPAC Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-12-9-17(15(20)11-16(12)23(25)26)21-5-7-22(8-6-21)18(24)13-3-2-4-14(19)10-13/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFSVYQNNGLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(3-fluorobenzoyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-5-methylphenyl, undergoes nitration to introduce the nitro group at the 4-position.
Acylation: The nitrated compound is then subjected to acylation with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Piperazine Introduction: The final step involves the reaction of the benzoyl derivative with piperazine under reflux conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO)
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed:
Reduction: 1-(2-Fluoro-5-methyl-4-aminophenyl)-4-(3-fluorobenzoyl)piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 1-(2-Fluoro-5-carboxy-4-nitrophenyl)-4-(3-fluorobenzoyl)piperazine
Scientific Research Applications
1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-(3-fluorobenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(3-fluorobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, while the nitro and benzoyl groups can influence its reactivity and stability.
Comparison with Similar Compounds
1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-(3-fluorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(2-Chloro-5-methyl-4-nitrophenyl)-4-(3-chlorobenzoyl)piperazine
- 1-(2-Bromo-5-methyl-4-nitrophenyl)-4-(3-bromobenzoyl)piperazine
- 1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-(3-chlorobenzoyl)piperazine
Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
